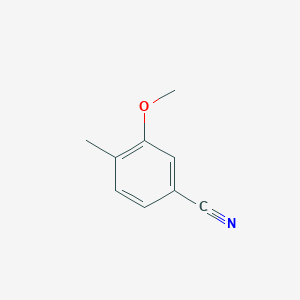

3-Methoxy-4-methylbenzonitrile

Beschreibung

Historical Context of Benzonitrile (B105546) Derivatives in Chemical Science

The study of benzonitrile derivatives is built upon the foundational discovery of benzonitrile (C₆H₅CN) itself. Benzonitrile was first identified in 1844 by Hermann Fehling. atamankimya.comwikipedia.org He synthesized the compound through the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and correctly deduced its structure. atamankimya.comwikipedia.orgvulcanchem.com Fehling's work not only introduced this specific compound but also established the term "benzonitrile," which subsequently gave its name to the entire class of organic compounds known as nitriles. atamankimya.comvulcanchem.com

Benzonitriles are characterized by a benzene (B151609) ring attached to a nitrile substituent. atamankimya.com Over the decades, these compounds have become recognized as versatile solvents and crucial precursors for a wide array of derivatives. atamankimya.comatamanchemicals.com They can be transformed into various other functional groups, such as amides and amines, and are used to form coordination complexes with transition metals, which serve as useful synthetic intermediates. atamankimya.comwikipedia.orgatamanchemicals.com The discovery of benzonitrile in the interstellar medium in 2018 underscores the fundamental nature and stability of this aromatic structure. atamankimya.comvulcanchem.comacs.org

Significance of 3-Methoxy-4-methylbenzonitrile as a Synthetic Intermediate

This compound is a highly valued synthetic intermediate in organic chemistry, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries. biosynth.com Its utility stems from the specific arrangement of its functional groups—the nitrile, methoxy (B1213986), and methyl groups—which allow for targeted chemical modifications.

The compound serves as a key building block in multi-step syntheses. For instance, it is a starting material in the production of 2-methoxy-4-cyanobenzaldehyde, a significant drug intermediate. google.com This synthesis involves the bromination of the methyl group on this compound to form 3-methoxy-4-dibromomethylbenzonitrile, which is then hydrolyzed to yield the target aldehyde. google.com

Furthermore, this compound is a crucial component in the synthesis of Finerenone, a non-steroidal antagonist of the mineralocorticoid receptor used in the treatment of cardiovascular and renal diseases. google.com The process involves reacting 4-methyl-3-methoxy-benzonitrile with a bromination reagent as a key step. google.com Its role as a precursor highlights its importance in constructing bioactive molecules.

Common synthetic routes to produce this compound itself often start from 3-methoxy-4-methylbenzoic acid. One method involves converting the benzoic acid to 3-methoxy-4-methylbenzoyl chloride, which then reacts with ammonia (B1221849) to form the corresponding amide. Subsequent dehydration of the amide yields the target nitrile. google.com Another approach involves the reaction of 3-methoxy-4-methylbenzoic acid with chlorosulfonyl isocyanate, followed by treatment with N,N-dimethylformamide. prepchem.com

Overview of Current Research Trajectories Involving the Compound

Current academic and industrial research continues to explore the applications of this compound. The primary focus remains on its utility as a versatile building block in the synthesis of high-value chemical entities.

Pharmaceutical Development: The compound is actively used in drug discovery and development. chemimpex.com Its structure serves as a scaffold for creating new pharmaceutical compounds. biosynth.com Researchers utilize it in the synthesis of potential drug candidates targeting a range of biological pathways.

Material Science: In the field of material science, this compound and its derivatives are investigated for the development of specialty polymers and resins. chemimpex.com The incorporation of this aromatic nitrile can enhance properties such as thermal stability and chemical resistance in advanced materials. chemimpex.com

Agrochemical Synthesis: The compound serves as an intermediate in the creation of new agrochemicals, such as pesticides and herbicides. chemimpex.com Its structural features are leveraged to design molecules with specific biological activities for crop protection.

Organic Synthesis Methodology: Research also focuses on optimizing the synthetic routes that use this compound. This includes developing more efficient catalytic processes and exploring novel reactions to expand its synthetic utility.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)5-9(7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLJZMAGXHHXXMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563637 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3556-60-3 | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3556-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving 3 Methoxy 4 Methylbenzonitrile

Established Synthetic Routes to 3-Methoxy-4-methylbenzonitrile

Traditional methods for the synthesis of this compound primarily rely on functional group transformations of readily available benzoic acid or other aromatic precursors.

Synthesis from 3-Methoxy-4-methylbenzoic Acid via Acyl Chloride and Amide Dehydration

A well-documented and industrially relevant method for preparing this compound begins with 3-methoxy-4-methylbenzoic acid. google.com This multi-step process is favored for its high yields and relatively straightforward purification procedures.

The synthesis proceeds through three main steps:

Acyl Chloride Formation: 3-Methoxy-4-methylbenzoic acid is converted to its corresponding acyl chloride, 3-methoxy-4-methylbenzoyl chloride. This is typically achieved by heating the carboxylic acid with thionyl chloride (SOCl₂). google.com In some procedures, the reaction is carried out in a solvent like toluene (B28343) at elevated temperatures (e.g., 80-110°C) for several hours. The progress of the reaction can be monitored by observing the change from a white slurry to a brown liquid.

Amide Formation: The resulting acyl chloride is then reacted with aqueous ammonia (B1221849) (NH₃) to form 3-methoxy-4-methylbenzamide (B1613557). google.com This amidation is often performed at a controlled temperature, such as 15°C, and yields the solid amide product, which can be easily isolated by filtration with high purity. A patent describes this reaction yielding approximately 95% of the amide.

Dehydration to Nitrile: The final step is the dehydration of the 3-methoxy-4-methylbenzamide to yield this compound. google.com Thionyl chloride is also commonly used as the dehydrating agent for this step, with the reaction often conducted in a solvent like toluene at elevated temperatures. google.com This dehydration step has been reported to achieve a 95% yield.

An alternative one-pot method involves the reaction of 3-methoxy-4-methylbenzoic acid with chlorosulfonyl isocyanate in dichloromethane, followed by treatment with N,N-dimethylformamide (DMF) to yield this compound directly. prepchem.com This procedure, while efficient, requires purification by preparative HPLC to obtain the final product with a reported yield of 60%. prepchem.com

Table 1: Synthesis of this compound from 3-Methoxy-4-methylbenzoic Acid

| Step | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chlorination | Thionyl chloride (SOCl₂) | Toluene | 110°C | - | |

| Amidation | Aqueous ammonia (25%) | Toluene | 15°C | 95% | |

| Dehydration | Thionyl chloride (SOCl₂) | Toluene | 110°C | 95% |

Preparation from Related Aromatic Precursors

Another common laboratory and industrial synthesis route starts from the corresponding aldehyde, 3-methoxy-4-methylbenzaldehyde (B1309371). This method proceeds via an oxime intermediate which is then dehydrated to the nitrile. This pathway is particularly adaptable for continuous flow reactors, which can improve efficiency and product purity on an industrial scale.

Novel Synthetic Approaches and Optimized Protocols

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of benzonitriles, including derivatives of this compound.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted organic synthesis has emerged as a green chemistry technique that often leads to shorter reaction times, higher yields, and reduced pollution compared to conventional heating methods. nih.govpsu.edu This technology has been successfully applied to the synthesis of various heterocyclic derivatives. For instance, novel 1,2,4-triazol-5(4H)-one derivatives have been synthesized via a multi-step reaction under microwave irradiation, with some derivatives showing good antifungal activity. nih.gov The synthesis of coumarins linked with 1,2,3-triazoles has also been achieved using microwave irradiation. scielo.org.mx While not directly applied to this compound in the provided context, the high yields (often exceeding 80-90%) and reduced reaction times reported for structurally related compounds highlight the potential of this methodology. nih.govpsu.edu For example, the synthesis of certain triazolinone derivatives achieved yields between 78% and 93%. nih.gov

One-Pot Tandem Synthesis Strategies for Benzonitriles from Aldehydes

One-pot tandem reactions represent a significant advancement in synthetic efficiency by combining multiple reaction steps into a single procedure, thereby reducing waste and simplifying purification. lidsen.com A facile and efficient one-pot conversion of aldehydes to nitriles has been developed using hydroxylamine (B1172632) hydrochloride in dimethyl sulfoxide (B87167) (DMSO) at 100°C. tandfonline.com This method is applicable to both aliphatic and aromatic aldehydes and generally provides good isolated yields. tandfonline.com

More recently, a triphosgene-assisted one-pot tandem synthesis has been reported for the conversion of various aldehydes and ketones into nitriles and amides, respectively. lidsen.comlidsen.comsemanticscholar.org This metal-free protocol proceeds smoothly and is successful for a wide range of substrates, including those with methoxy (B1213986) substituents, delivering nitrile products in excellent yields (93-98%). lidsen.comlidsen.com The reaction involves the initial formation of an oxime from the aldehyde and hydroxylamine hydrochloride, which is then dehydrated by triphosgene (B27547) to the corresponding nitrile. lidsen.comsemanticscholar.org This strategy is noted for its mild reaction conditions and fewer by-products compared to stepwise syntheses. lidsen.com

Another innovative approach is a chemo-enzymatic cascade that synthesizes nitriles from aldehydes and can further transform them into amides. rsc.org This greener method uses enzymes like aldoxime dehydratase and nitrile hydratase to achieve the desired transformations, offering a cyanide-free route to these important functional groups. rsc.org

Table 2: Comparison of One-Pot Synthesis Strategies for Benzonitriles from Aldehydes

| Method | Reagents | Conditions | Substrate Scope | Yield | Reference |

|---|---|---|---|---|---|

| Hydroxylamine/DMSO | Hydroxylamine hydrochloride | DMSO, 100°C | Aliphatic and aromatic aldehydes | Good isolated yields | tandfonline.com |

| Triphosgene-assisted | Hydroxylamine hydrochloride, triphosgene | MeCN, 80°C, 4h | Aromatic, aliphatic, and heteroaromatic aldehydes | Excellent (e.g., 93-98% for substituted benzaldehydes) | lidsen.comlidsen.com |

Derivatization Strategies and Reaction Scope of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules, primarily through reactions involving its functional groups: the nitrile, the methyl group, and the aromatic ring.

A key derivatization is the bromination of the methyl group. Using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide (BPO) in a solvent such as carbon tetrachloride, the methyl group can be converted to a bromomethyl or dibromomethyl group. google.comgoogle.com For example, reaction with one equivalent of NBS can yield 4-bromomethyl-3-methoxybenzonitrile, while using excess NBS can lead to the formation of 3-methoxy-4-dibromomethylbenzonitrile. google.comgoogle.com These brominated intermediates are valuable precursors for further functionalization. For instance, the dibromomethyl derivative can be hydrolyzed to form 2-methoxy-4-cyanobenzaldehyde, a crucial pharmaceutical intermediate. google.com

The nitrile group itself can undergo various transformations. For example, it can be reacted with an azide (B81097), such as sodium azide in the presence of triethylammonium (B8662869) chloride, to form a tetrazole ring. google.com

Electrophilic aromatic substitution reactions can also be performed on the benzene (B151609) ring. For example, nitration with nitric acid and sulfuric acid at low temperatures can introduce a nitro group at the 5-position (meta to the nitrile).

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Methoxy-4-methylbenzoic acid |

| 3-Methoxy-4-methylbenzoyl chloride |

| 3-Methoxy-4-methylbenzamide |

| Thionyl chloride |

| Toluene |

| Aqueous ammonia |

| Chlorosulfonyl isocyanate |

| Dichloromethane |

| N,N-dimethylformamide (DMF) |

| 3-Methoxy-4-methylbenzaldehyde |

| 1,2,4-triazol-5(4H)-one |

| Coumarin |

| 1,2,3-triazole |

| Hydroxylamine hydrochloride |

| Dimethyl sulfoxide (DMSO) |

| Triphosgene |

| Acetonitrile (B52724) (MeCN) |

| Aldoxime dehydratase |

| Nitrile hydratase |

| N-bromosuccinimide (NBS) |

| Benzoyl peroxide (BPO) |

| Carbon tetrachloride |

| 4-Bromomethyl-3-methoxybenzonitrile |

| 3-Methoxy-4-dibromomethylbenzonitrile |

| 2-Methoxy-4-cyanobenzaldehyde |

| Sodium azide |

| Triethylammonium chloride |

| Nitric acid |

| Sulfuric acid |

Reactions Involving the Nitrile Functionality

The nitrile group (-CN) of this compound can undergo several important transformations.

One common reaction is hydrolysis , which converts the nitrile to a carboxylic acid. This can be achieved under acidic conditions, for example, by heating with sulfuric acid and water. This reaction is fundamental in the synthesis of 3-methoxy-4-methylbenzoic acid.

Another key reaction is the reduction of the nitrile group to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a dry solvent such as tetrahydrofuran (B95107) (THF) can accomplish this, yielding 3-methoxy-4-methylbenzylamine. This transformation is crucial for introducing an aminomethyl group.

The nitrile group can also participate in cycloaddition reactions . For instance, it can react with azides to form tetrazoles, a class of heterocyclic compounds with applications in medicinal chemistry.

Transformations at the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage that can be cleaved under specific conditions. Demethylation to the corresponding phenol, 3-hydroxy-4-methylbenzonitrile, can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. This reaction is significant as it exposes a hydroxyl group, which can then be used for further functionalization.

Modifications and Functionalization of the Methyl Group (e.g., Bromination)

The benzylic methyl group (-CH₃) is susceptible to radical halogenation, most notably bromination . google.com This reaction is often carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator. google.comgoogle.com Depending on the reaction conditions and the amount of NBS used, either mono- or di-bromination of the methyl group can be achieved. google.comgoogle.com

The resulting brominated products, 3-methoxy-4-(bromomethyl)benzonitrile or 3-methoxy-4-(dibromomethyl)benzonitrile, are highly reactive intermediates. They can undergo nucleophilic substitution reactions to introduce a variety of functional groups. For example, hydrolysis of the dibrominated compound yields the corresponding aldehyde, 4-cyano-2-methoxybenzaldehyde. google.comchemicalbook.com

| Reagent/Conditions | Product | Yield (%) | Purity (%) |

| N-Bromosuccinimide (NBS) in tetrachloroethylene, 60–90°C | 3-Methoxy-4-(bromomethyl)benzonitrile | 65–78 | >95 |

| Acidic hydrolysis (H₂SO₄/H₂O) of bromomethyl intermediate | 2-Methoxy-4-cyanobenzaldehyde | Not specified | Not specified |

| LiAlH₄ in dry THF, reflux | 3-Methoxy-4-methylbenzylamine | 82 | 98 |

Table 1: Selected Reactions and Yields for Functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sci-hub.sersc.org While direct cross-coupling at the C-H bonds of this compound is less common, its derivatives are excellent substrates for these reactions. For instance, a halogenated derivative of this compound can participate in reactions like the Suzuki-Miyaura coupling. This involves the reaction of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl product. mdpi.com

For example, if this compound were first brominated on the aromatic ring, the resulting aryl bromide could undergo a Suzuki-Miyaura coupling with an arylboronic acid to yield a more complex biaryl structure.

| Reaction Type | Catalyst | Base | Solvent | Product Example | Yield (%) |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 3-methoxy-4-methyl-2-biphenylcarbonitrile | 71 |

Table 2: Example of a Palladium-Catalyzed Cross-Coupling Reaction.

Self-Condensation Reactions of Substituted Benzonitriles (e.g., Indole (B1671886) Formation)

Substituted benzonitriles, including this compound, can undergo self-condensation reactions to form more complex heterocyclic structures like indoles. nsf.gov In a notable example, this compound can react with itself in the presence of a strong base, such as lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), and cesium fluoride (B91410) (CsF) at elevated temperatures. nsf.gov This domino reaction involves the deprotonation of the benzylic methyl group, followed by addition to the nitrile of another molecule and subsequent cyclization to form an indole. nsf.gov This specific reaction affords the corresponding indole in a 69% yield. nsf.gov

| Reactant | Reagents | Product | Yield (%) |

| This compound | LiN(SiMe₃)₂, CsF | 5-Methoxy-6-methyl-1H-indole-2-carbonitrile | 69 |

Table 3: Self-Condensation of this compound to form an Indole Derivative. nsf.gov

Spectroscopic and Structural Elucidation Studies of 3 Methoxy 4 Methylbenzonitrile and Its Derivatives

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the conformational aspects of 3-Methoxy-4-methylbenzonitrile.

Analysis of Characteristic Functional Group Frequencies

The vibrational spectra of benzonitrile (B105546) and its derivatives are influenced by the electronic effects of the substituents. The presence of a methoxy (B1213986) group (-OCH₃) and a methyl group (-CH₃) in this compound leads to characteristic vibrational frequencies. The cyano group (C≡N) stretching vibration is a prominent feature in the IR and Raman spectra of nitriles. ijrte.org In benzonitrile, this vibration typically appears around 2230 cm⁻¹. The position of this band can shift depending on the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group, can influence the electron density of the nitrile group through resonance.

The aromatic C-C stretching vibrations are expected in the 1600-1400 cm⁻¹ region. jchps.com The C-H stretching vibrations of the aromatic ring and the methyl group are typically observed above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of these groups provide further structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Chemical Shift Assignments and Structural Correlations

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing nitrile group. The methoxy group typically causes an upfield shift (to lower ppm values) for ortho and para protons due to its electron-donating resonance effect. Conversely, the nitrile group causes a downfield shift (to higher ppm values) for nearby protons. The exact chemical shifts would be determined by the interplay of these electronic effects. The methoxy protons would appear as a singlet, as would the methyl protons, with their chemical shifts being characteristic of these functional groups.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shift of the nitrile carbon is typically found in the range of 110-125 ppm. The carbons of the aromatic ring will have chemical shifts influenced by the substituents. The carbon attached to the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom. The chemical shifts of the other aromatic carbons are affected by the combined inductive and resonance effects of the methoxy, methyl, and nitrile groups. The carbon of the methyl group and the methoxy group will appear at characteristic upfield positions.

A related compound, 3-methoxy-4-methylbenzoic acid, shows specific proton and carbon-13 NMR signals that can offer comparative insights. chemicalbook.comchemicalbook.com

Coupling Constant Analysis for Stereochemical Insights

In ¹H NMR, the interaction between non-equivalent neighboring protons leads to the splitting of signals, and the magnitude of this splitting is given by the coupling constant (J). libretexts.org For this compound, the aromatic protons will exhibit splitting patterns based on their relationships (ortho, meta, or para coupling). libretexts.org

Ortho coupling (³J): Coupling between protons on adjacent carbons, typically in the range of 6-10 Hz for aromatic systems. libretexts.org

Meta coupling (⁴J): Coupling between protons separated by three bonds, which is smaller, usually 2-3 Hz. libretexts.org

Para coupling (⁵J): Coupling over four bonds, which is often negligible (close to 0 Hz). libretexts.org

By analyzing the splitting patterns and the magnitudes of the coupling constants, the specific arrangement of the protons on the benzene (B151609) ring can be confirmed.

Mass Spectrometry (MS) Characterization (ESI-MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron ionization (EI) is a common ionization method used in GC-MS, which can cause extensive fragmentation of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks. The fragmentation pattern provides a unique fingerprint that can be used for identification and structural elucidation. For instance, the loss of a methyl group (CH₃) or a methoxy group (OCH₃) would result in characteristic fragment ions.

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile compounds, often in solution. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is advantageous for accurately determining the molecular weight of the parent compound. ESI-MS can be coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. For derivatives of this compound, ESI-MS can be used to confirm their molecular weights and to study their behavior in solution. rsc.org

The table below provides a summary of the key spectroscopic data for this compound.

| Spectroscopic Technique | Feature | Expected Observation |

| FT-IR | C≡N stretch | ~2230 cm⁻¹ |

| Aromatic C-C stretch | 1600-1400 cm⁻¹ | |

| C-H stretch (aromatic, methyl) | >3000 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | Multiplets in the aromatic region, influenced by substituents |

| Methoxy Protons | Singlet | |

| Methyl Protons | Singlet | |

| ¹³C NMR | Nitrile Carbon | ~110-125 ppm |

| Aromatic Carbons | Signals in the aromatic region, influenced by substituents | |

| Methoxy Carbon | Characteristic upfield signal | |

| Methyl Carbon | Characteristic upfield signal | |

| Mass Spectrometry | Molecular Ion Peak (GC-MS) | m/z corresponding to the molecular weight |

| Protonated Molecule (ESI-MS) | [M+H]⁺ peak |

Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₉H₉NO), the molecular weight is 147.17 g/mol . nih.govscbt.com In mass spectrometry, this is observed as the molecular ion (M•+).

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion) and subsequent fragmentation into smaller, characteristic ions. While a detailed experimental fragmentation study for this specific isomer is not widely published, a predictive analysis can be made based on the known fragmentation patterns of related chemical moieties like benzonitriles, anisoles, and substituted toluenes. wikipedia.orgrsc.orgmiamioh.edu

The molecular ion peak (M•+) for this compound would be observed at an m/z of approximately 147. nih.gov Common adducts in softer ionization techniques like electrospray ionization (ESI) include the protonated molecule [M+H]⁺ at m/z 148.07570 and the sodium adduct [M+Na]⁺ at m/z 170.05764. uni.lu

Key fragmentation pathways are expected to include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, resulting in a significant fragment ion at m/z 132.

Loss of a hydrogen radical (•H): A common fragmentation for alkylbenzenes is the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation, which may rearrange to a tropylium-like ion, giving a fragment at m/z 146. wikipedia.org

Loss of carbon monoxide (CO): Following the initial loss of a methyl radical, aryl ethers can subsequently eject a molecule of carbon monoxide, which would lead to a fragment ion at m/z 104. miamioh.edu

Loss of HCN: A characteristic fragmentation of benzonitriles involves the elimination of a neutral hydrogen cyanide molecule, which would produce a fragment at m/z 120. rsc.orgresearchgate.net

These predicted fragmentation patterns provide a veritable fingerprint for the identification of the molecule.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 147 | [C₉H₉NO]•+ | None (Molecular Ion) |

| 146 | [C₉H₈NO]+ | •H |

| 132 | [C₈H₆NO]+ | •CH₃ |

| 120 | [C₈H₈O]•+ | HCN |

| 104 | [C₇H₆O]•+ | •CH₃, CO |

Application in Reaction Monitoring and Purity Assessment

Mass spectrometry, particularly when coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for real-time reaction monitoring and final product purity assessment. rsc.org In the synthesis of this compound or its derivatives, these methods allow chemists to track the consumption of reactants and the formation of intermediates and the final product. rsc.org This provides critical information for optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize byproduct formation.

Furthermore, mass spectrometry is crucial for verifying the identity and purity of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million, which can be used to confirm the elemental composition of the molecule. nih.gov Purity assessment is often performed using GC or LC to separate the main compound from any residual starting materials, solvents, or byproducts, with the mass spectrometer providing definitive identification of each component. Commercial suppliers of this compound specify purity levels, such as >98.0%, which are typically determined by these methods. tcichemicals.comtcichemicals.comtcichemicals.com

X-ray Crystallography for Molecular Architecture

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and detailed three-dimensional picture of a molecule's structure in the solid state. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. However, a search of the current scientific literature and the Cambridge Crystallographic Data Centre (CCDC) did not yield a publicly available crystal structure for this compound.

Therefore, while the specific structural parameters for this compound cannot be listed, the principles of the analysis and the expected findings based on related structures can be described.

A successful X-ray diffraction experiment on a suitable single crystal of this compound would determine its fundamental crystallographic properties. This includes identifying the crystal system (e.g., monoclinic, orthorhombic) and the space group, which describes the symmetry elements within the crystal. nih.gov It would also yield the precise dimensions of the unit cell—the smallest repeating unit of the crystal lattice—defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ).

Table 2: Illustrative Crystal Data Table (Hypothetical)

| Parameter | Description | Example Value |

|---|---|---|

| Crystal system | The symmetry class of the crystal (e.g., Triclinic, Monoclinic). | Monoclinic |

| Space group | The specific symmetry group of the crystal (e.g., P2₁/c). | P2₁/c |

| a (Å) | Unit cell length along the a-axis. | 10.123 Å |

| b (Å) | Unit cell length along the b-axis. | 5.432 Å |

| c (Å) | Unit cell length along the c-axis. | 14.567 Å |

| α (°) | Angle between b and c axes. | 90° |

| β (°) | Angle between a and c axes. | 95.12° |

| γ (°) | Angle between a and b axes. | 90° |

| Volume (ų) | The volume of the unit cell. | 795.4 ų |

| Z | Number of molecules per unit cell. | 4 |

From the refined crystal structure, a complete set of intramolecular geometric parameters can be extracted. This includes the precise lengths of every chemical bond (e.g., C-C, C-O, C≡N) and the angles between them. These experimental values serve as the ultimate confirmation of the molecular constitution determined by other methods like NMR and IR spectroscopy. Dihedral angles, which describe the rotation around single bonds, would reveal the preferred conformation of the methoxy group relative to the plane of the benzene ring. researchgate.net

X-ray crystallography is unparalleled in its ability to reveal how molecules arrange themselves in the solid state. This molecular packing is governed by a network of intermolecular forces. In the case of this compound, several types of interactions would be anticipated.

Computational Chemistry and Theoretical Modeling of 3 Methoxy 4 Methylbenzonitrile

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a range of molecular properties with high accuracy.

Optimized Molecular Geometry Calculations

The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. Using a DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), calculations would yield precise bond lengths, bond angles, and dihedral angles for 3-Methoxy-4-methylbenzonitrile. This foundational data is critical for all subsequent property predictions. Without specific studies, a data table of these parameters cannot be provided.

Prediction of Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency can be assigned to a specific molecular motion, such as the stretching of the nitrile (C≡N) group, the asymmetric and symmetric stretching of the methoxy (B1213986) (O-CH₃) group, or the various C-H and C-C vibrations within the benzene (B151609) ring.

Typically, theoretical frequencies are slightly higher than experimental values due to the harmonic approximation used in calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data from FTIR or FT-Raman spectra. A comparative table would be generated to validate the accuracy of the computational model, but this requires both calculated and experimental data which are not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Energy Gap Determination and Electronic Transition Properties

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. The energy gap is also fundamental to understanding a molecule's electronic absorption spectra, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. Specific energy values for this compound are not available.

Reactivity Prediction based on FMOs

The spatial distribution of the HOMO and LUMO provides a map of potential reactive sites. For this compound, the HOMO would likely be distributed over the electron-rich aromatic ring and the methoxy group, indicating these are the probable sites for electrophilic attack. The LUMO would likely be concentrated around the electron-withdrawing nitrile group, marking it as the probable site for nucleophilic attack. Visualizing these orbitals helps in predicting how the molecule will interact with other reagents.

Natural Bond Orbital (NBO) and Atomic Charge Investigations

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar chemical concepts of lone pairs, bonds, and atomic charges. wikipedia.orgusc.edu

This analysis calculates the natural atomic charges on each atom, revealing the electrostatic potential of the molecule. For this compound, NBO analysis would quantify the negative charge on the nitrogen atom of the nitrile group and the oxygen of the methoxy group, and the relative charges on the carbon and hydrogen atoms. This information is invaluable for understanding the molecule's polarity and intermolecular interactions.

Charge Distribution and Electron Delocalization Analysis

Theoretical studies on substituted benzonitriles, such as o-methoxybenzonitrile, provide a framework for understanding the charge distribution and electron delocalization within this compound. nih.gov Natural Bond Orbital (NBO) analysis is a key computational method that elucidates the Lewis-like chemical bonding structure, charge transfer, and hyperconjugative interactions within a molecule. nih.govuni-muenchen.dewikipedia.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of a molecule's electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more readily excited, indicating a higher degree of chemical reactivity and the potential for significant intramolecular charge transfer. nih.gov For substituted benzonitriles, the presence of both electron-donating and electron-withdrawing groups typically leads to a reduced HOMO-LUMO gap, facilitating intramolecular charge transfer from the donor-substituted part of the molecule to the acceptor-substituted part upon electronic excitation. nih.govresearchgate.net

Table 1: Predicted NBO Analysis Highlights for this compound (based on analogous compounds)

| Interaction Type | Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) |

| Hyperconjugation | LP(O) | π(C-C) of benzene ring | High |

| Hyperconjugation | σ(C-H) of methyl group | π(C-C) of benzene ring | Moderate |

| Hyperconjugation | π(C-C) of benzene ring | π*(C≡N) of nitrile group | High |

Note: This table is predictive and based on computational studies of functionally related benzonitrile (B105546) derivatives. Actual values for this compound would require specific theoretical calculations.

Inter- and Intramolecular Interactions

The solid-state architecture and macroscopic properties of molecular materials are governed by the nature and strength of their inter- and intramolecular interactions. For this compound, a combination of interactions is expected to dictate its crystal packing and physical characteristics.

Intramolecular interactions are primarily the covalent bonds and the steric and electronic interactions between the substituent groups. The planarity of the benzene ring is a key feature, though minor puckering can be induced by the substituent groups. The interplay between the electron-donating methoxy and methyl groups and the electron-withdrawing nitrile group establishes a permanent dipole moment in the molecule, a crucial factor in determining its intermolecular interactions.

Intermolecular interactions are the non-covalent forces between adjacent molecules in the solid state. For aromatic compounds, π-π stacking interactions are a significant contributor to crystal stability. banglajol.info In these interactions, the electron-rich π systems of adjacent benzene rings align, often in a slipped-parallel or T-shaped arrangement, to minimize electrostatic repulsion and maximize attractive dispersion forces. banglajol.infogatech.edu The presence of a strong dipole moment due to the nitrile group can lead to dipole-dipole interactions, further stabilizing the crystal lattice.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Description | Predicted Significance |

| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | High |

| Dipole-Dipole Interactions | Electrostatic attraction between the permanent molecular dipoles. | Moderate to High |

| C-H···N Hydrogen Bonds | Weak hydrogen bonding between a C-H group and a nitrile nitrogen. | Moderate |

| C-H···O Hydrogen Bonds | Weak hydrogen bonding between a C-H group and a methoxy oxygen. | Moderate |

| Van der Waals Forces | General non-specific attractive and repulsive forces. | High |

Note: The significance of these interactions is a prediction based on studies of similar aromatic compounds.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant intramolecular charge transfer, particularly those with electron-donating and electron-withdrawing groups connected by a π-conjugated system, are prime candidates for exhibiting non-linear optical (NLO) properties. nih.govnih.gov These materials have applications in a range of photonic technologies, including frequency conversion and optical switching. rsc.org The electronic structure of this compound, with its donor-acceptor character, suggests its potential as an NLO material.

Calculation of Polarizability and Hyperpolarizability

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly for second-order NLO effects, its first hyperpolarizability (β). These properties can be calculated using quantum chemical methods, such as Density Functional Theory (DFT). dergipark.org.tr

Polarizability (α): This is a measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with delocalized electrons, such as aromatic compounds, generally exhibit higher polarizability.

First Hyperpolarizability (β): This tensor quantity describes the second-order response of a molecule to an applied electric field and is responsible for phenomena like second-harmonic generation. A large β value is indicative of a strong NLO response.

Theoretical studies on analogous molecules, such as other substituted benzonitriles, have shown that the presence of strong donor and acceptor groups leads to a significant increase in the first hyperpolarizability. ijstr.org For this compound, the combined electron-donating strength of the methoxy and methyl groups, coupled with the strong electron-withdrawing nature of the nitrile group across the π-system of the benzene ring, is expected to result in a substantial β value.

Table 3: Predicted NLO Properties of this compound in Comparison to Urea (a standard NLO reference material)

| Property | Predicted Value for this compound | Value for Urea |

| Dipole Moment (μ) | Significantly non-zero | Non-zero |

| Polarizability (α) | High | Moderate |

| First Hyperpolarizability (β) | Expected to be significantly larger than urea | ~0.13 x 10⁻³⁰ esu ijstr.org |

Note: The prediction for this compound is qualitative and based on the expected electronic structure and data from similar donor-acceptor substituted aromatic systems.

Potential for Advanced Optical Materials

The promising NLO properties predicted for this compound make it a candidate for incorporation into advanced optical materials. For a material to exhibit a macroscopic NLO effect, it is not sufficient for the individual molecules to have a high hyperpolarizability; they must also crystallize in a non-centrosymmetric space group. figshare.com If the molecules crystallize in a centrosymmetric arrangement, their individual NLO responses will cancel each other out on a macroscopic level.

Computational studies can aid in predicting the likelihood of non-centrosymmetric packing by analyzing the molecule's shape, dipole moment, and intermolecular interaction preferences. The development of organic NLO materials is an active area of research, and molecules like this compound, with their tailored electronic asymmetry, are of significant interest. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

Visualization of Electrostatic Surface for Reactivity Sites

For this compound, an MEP map would be expected to show the following features:

Negative Potential (Red): The most intense negative potential would be localized on the nitrogen atom of the nitrile group due to its high electronegativity and the triple bond. A region of negative potential would also be associated with the oxygen atom of the methoxy group due to its lone pairs of electrons. These sites represent the most likely points for electrophilic attack.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms, particularly those of the methyl group and the aromatic ring. These areas are susceptible to nucleophilic attack.

Intermediate Potential (Green/Yellow): The carbon framework of the benzene ring and the methyl group would likely exhibit intermediate electrostatic potential.

The MEP map provides a clear and intuitive representation of the molecule's charge distribution, complementing the more quantitative data from NBO analysis. It is a powerful tool for understanding how the molecule will interact with other chemical species. nih.govmdpi.com

Table 4: Predicted Reactivity Sites of this compound based on MEP Analysis

| Region of Molecule | Predicted Electrostatic Potential | Predicted Reactivity |

| Nitrile Nitrogen Atom | Highly Negative (Red) | Prone to Electrophilic Attack / Hydrogen Bond Acceptor |

| Methoxy Oxygen Atom | Negative (Red/Orange) | Prone to Electrophilic Attack / Hydrogen Bond Acceptor |

| Aromatic and Methyl Hydrogens | Positive (Blue) | Prone to Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Ring (π-system) | Generally Negative (Yellow/Green) | Can interact with electrophiles |

Note: This table is a qualitative prediction based on the expected electronic effects of the substituent groups and MEP studies of analogous molecules.

Prediction of Nucleophilic and Electrophilic Regions

Computational chemistry provides powerful tools for predicting the reactive nature of molecules like this compound. By calculating the distribution of electrons, regions that are prone to nucleophilic or electrophilic attack can be identified. Key methods for this analysis include the use of Molecular Electrostatic Potential (MEP) maps, Fukui functions, and dual descriptors.

An electrophile, or "electron-loving" species, will be attracted to areas of low electron density, which can be identified by partial positive charges (δ+). Conversely, a nucleophile, or "nucleus-loving" species, seeks regions of high electron density, characterized by partial negative charges (δ-). khanacademy.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, indicating susceptibility to electrophilic attack. These are expected around the nitrogen atom of the nitrile group due to its lone pair of electrons and potentially on the oxygen atom of the methoxy group.

Positive Potential (Blue): Regions of low electron density, indicating susceptibility to nucleophilic attack. These are anticipated around the hydrogen atoms and the carbon atom of the nitrile group.

Fukui Functions and Dual Descriptors: These concepts from Density Functional Theory (DFT) offer a more quantitative prediction of reactivity. researchgate.net They help identify the sites most likely to react with nucleophiles or electrophiles by analyzing how the electron density changes upon the addition or removal of an electron. For this compound, these calculations would precisely pinpoint the atoms most susceptible to specific types of reactions.

The table below summarizes the predicted reactive regions based on the functional groups present in the molecule.

| Functional Group | Expected Influence on Aromatic Ring | Predicted Reactive Nature of Atoms |

| Nitrile (-C≡N) | Strong electron-withdrawing | Nitrogen: Nucleophilic (due to lone pair) |

| Carbon: Electrophilic | ||

| Methoxy (-OCH₃) | Strong electron-donating | Oxygen: Nucleophilic |

| Methyl (-CH₃) | Weak electron-donating | Aromatic Ring: Activated towards electrophilic substitution |

Advanced Computational Techniques

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are advanced computational methods used to visualize and analyze the nature of chemical bonding. aps.orgdntb.gov.ua They provide a detailed picture of electron distribution, revealing regions corresponding to covalent bonds, lone pairs, and atomic cores. researchgate.netjussieu.fr These analyses are based on the kinetic energy density of electrons, offering insights beyond simple electron density maps. researchgate.netnih.gov

Electron Localization Function (ELF): ELF provides a measure of electron localization. An ELF value close to 1.0 indicates a high degree of electron localization, typical for covalent bonds and lone pairs. A value around 0.5 suggests a more delocalized, metallic-like electron distribution. In this compound, an ELF analysis would be expected to show:

High ELF values between the carbon and nitrogen atoms of the nitrile group, confirming a strong covalent triple bond.

High localization corresponding to the C-C and C-H bonds in the benzene ring and methyl group.

Distinct regions of high localization around the oxygen and nitrogen atoms, corresponding to their lone pair electrons.

Localized Orbital Locator (LOL): LOL is another function based on kinetic energy density that complements ELF. researchgate.net It excels at highlighting regions of orbital overlap and defining the boundaries of localized electronic domains. researchgate.net The topology of LOL can be analyzed to characterize chemical bonds and lone pairs quantitatively. rsc.org For this compound, LOL analysis would map out the spatial extent of the bonding orbitals and the lone pairs on the heteroatoms, providing a clear depiction of the molecule's electronic structure. researchgate.net

The following table outlines the expected findings from ELF/LOL analysis for different regions of the molecule.

| Molecular Region | Bond Type | Expected ELF/LOL Features |

| Nitrile Group (C≡N) | Covalent Triple Bond | High localization value indicating strong covalent character. |

| Benzene Ring | Aromatic C-C Bonds | Moderate localization, showing delocalized π-electrons. |

| Methoxy Group (C-O) | Covalent Single Bond | Clear localization between carbon and oxygen atoms. |

| Nitrogen and Oxygen Atoms | Lone Pairs | Distinct, compact regions of high localization separate from the bonding regions. |

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Circular Dichroism Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (like UV-Vis) of molecules. researchgate.netresearchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. semanticscholar.org These transition energies correspond to the wavelengths of light a molecule absorbs.

For a molecule like this compound, the primary electronic transitions in the UV-Vis region are typically π→π* transitions associated with the aromatic system. researchgate.netsemanticscholar.org TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the strength of these transitions (oscillator strength). Studies on the related molecule 4-methoxybenzonitrile (B7767037) have shown that TD-DFT can effectively model its spectral features. researchgate.netsemanticscholar.org The calculations are sensitive to the choice of the exchange-correlation functional and the basis set used. aps.orgaps.org Solvent effects can also be incorporated into TD-DFT calculations, which often leads to a red-shift (a shift to longer wavelengths) in the absorption spectra compared to calculations in a vacuum. researchgate.netsemanticscholar.org

While this compound is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum, TD-DFT is also the standard method for predicting CD spectra for chiral molecules. The methodology involves calculating the rotational strength of electronic transitions, which determines the sign and intensity of CD signals.

The table below illustrates the kind of data that a TD-DFT calculation would generate for the electronic transitions of this compound. (Note: These are hypothetical values for illustrative purposes, based on typical results for similar aromatic compounds).

| Transition | Dominant Orbital Contribution | Calculated Excitation Energy (eV) | Oscillator Strength (f) |

| S₀ → S₁ | HOMO → LUMO | 4.37 | 0.25 |

| S₀ → S₂ | HOMO-1 → LUMO | 4.95 | 0.08 |

| S₀ → S₃ | HOMO → LUMO+1 | 5.21 | 0.15 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when it binds to another (the target), which is typically a protein or enzyme. unar.ac.id This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

Although specific docking studies for this compound are not widely reported, the methodology can be described. In a hypothetical scenario, if this compound were being investigated as an inhibitor for a specific enzyme, docking simulations would be performed to predict how it fits into the enzyme's active site.

The process involves:

Preparation: Obtaining or creating 3D structures of both the ligand (this compound) and the target protein.

Docking Calculation: Using a docking program (e.g., AutoDock) to explore various possible binding poses of the ligand within the target's binding site.

Scoring and Analysis: Each pose is assigned a score, typically a binding energy value (in kcal/mol), which estimates the binding affinity. Lower binding energy values generally indicate more favorable and stable interactions. The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex.

The results of such a simulation provide crucial insights into whether the compound is likely to be a potent binder for the target.

| Parameter | Description | Example Value (Hypothetical) |

| Binding Energy | Estimated free energy of binding between the ligand and the target. More negative values indicate stronger binding. | -7.5 kcal/mol |

| Interacting Residues | Amino acid residues in the target's active site that form key interactions with the ligand. | Tyr23, Phe88, Leu102 |

| Types of Interactions | The specific non-covalent forces stabilizing the complex. | Hydrogen bond with Tyr23, Pi-Pi stacking with Phe88 |

Analytical Methodologies for Research Applications of 3 Methoxy 4 Methylbenzonitrile

Chromatographic Techniques for Separation and Purity Assessment (HPLC, GC)

Chromatography is an essential tool for both the purification and the assessment of purity for 3-methoxy-4-methylbenzonitrile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.

High-Performance Liquid Chromatography (HPLC) is particularly valuable for the purification of this compound from reaction mixtures. prepchem.comgoogle.com Preparative HPLC has been successfully employed to isolate the compound, achieving high purity. prepchem.com For instance, a method utilizing a silica (B1680970) gel (SiO2) column with a mobile phase consisting of a 10:90 volume/volume mixture of hexane (B92381) and toluene (B28343) has been documented for its purification. prepchem.com

Reverse-phase (RP) HPLC methods are also applicable for the analysis of related benzonitrile (B105546) compounds and can be adapted for this compound. sielc.com A typical RP-HPLC setup might involve a C18 column with a mobile phase of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid to improve peak shape. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile modifiers such as formic acid are used instead. sielc.comsielc.com UV detection is commonly set at a wavelength where the nitrile or aromatic system absorbs, such as 254 nm.

Gas Chromatography (GC) is the standard method for determining the final purity of this compound. tcichemicals.comvwr.com Commercial suppliers of this chemical frequently cite GC as the method of analysis to certify purity levels, which are typically above 98.0%. tcichemicals.comvwr.com The technique is well-suited for volatile and thermally stable compounds like this compound.

In a typical GC analysis, a capillary column, such as a DB-WAX or an Agilent DB 5 MS, is used. rsc.orgmdpi.com The analysis involves injecting a small amount of the sample, which is then vaporized and carried by an inert gas (like helium or nitrogen) through the column. rsc.orgmdpi.com A programmed temperature gradient is often employed to ensure efficient separation of the target compound from any impurities. rsc.org A Flame Ionization Detector (FID) is commonly used for quantification. rsc.org For structural confirmation and identification of impurities, GC is often coupled with a Mass Spectrometer (GC-MS). googleapis.com

| Technique | Primary Application | Typical Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Common Detector | Reference |

|---|---|---|---|---|---|

| Preparative HPLC | Purification | Silica Gel (SiO2) | Hexane:Toluene (10:90 v/v) | UV | prepchem.com |

| Analytical RP-HPLC | Purity/Quantification | C18 | Acetonitrile / Water with Acid Modifier | UV (e.g., 254 nm) | sielc.comsielc.com |

| GC | Purity Assessment | Capillary Column (e.g., DB-WAX) | Nitrogen or Helium | Flame Ionization Detector (FID) | tcichemicals.comrsc.org |

| GC-MS | Impurity Identification | Capillary Column (e.g., Agilent DB 5 MS) | Helium | Mass Spectrometer | mdpi.comgoogleapis.com |

Spectroscopic Techniques for Quantitative Analysis (UV-Vis)

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for the quantitative analysis of compounds containing chromophores, such as the aromatic ring system in this compound. ijirt.orgijnrd.org This method is based on the Beer-Lambert law, which correlates the absorbance of a sample at a specific wavelength to its concentration. ijnrd.org

The benzonitrile structure gives rise to characteristic π → π* electronic transitions, which result in strong absorption in the UV region. ijnrd.org The specific wavelength of maximum absorbance (λmax) is influenced by the solvent and the substituents on the benzene (B151609) ring. For benzonitrile and its derivatives, these absorptions are typically observed in the UV spectrum. sphinxsai.comresearchgate.net

While specific UV-Vis spectral data for this compound is not extensively detailed in readily available literature, analysis of closely related compounds provides insight into the expected spectral characteristics. For example, various substituted benzonitriles exhibit strong UV absorption peaks that are used for their characterization and quantification. rsc.org The analysis of 2-(1H-benzo[d]imidazol-2-yl)-4-methylbenzonitrile shows absorption peaks at 236.5 nm and 298.5 nm. rsc.org Another related compound, 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile, has a UV-Vis absorption peak at 254.5 nm. rsc.org These values suggest that this compound would also have a distinct and measurable absorbance in the UV range, allowing for its quantification in solution.

For quantitative analysis, a calibration curve is typically prepared by measuring the absorbance of several standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

| Compound | UV-Vis Absorption Peaks (λmax) | Reference |

|---|---|---|

| 2-(1H-benzo[d]imidazol-2-yl)benzonitrile | 230.5 nm | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-4-methylbenzonitrile | 236.5 nm, 298.5 nm | rsc.org |

| 2-(1H-benzo[d]imidazol-2-yl)-5-methoxybenzonitrile | 254.5 nm | rsc.org |

Q & A

Q. What are the key synthetic routes for 3-Methoxy-4-methylbenzonitrile, and how do reaction conditions influence yield?

this compound is typically synthesized via substitution reactions starting from halogenated precursors. For example, 4-bromo-3-(methoxymethoxy)benzonitrile can undergo cross-coupling with methylating agents in the presence of palladium catalysts . Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading significantly impact yield. Lower yields (<50%) are observed with sterically hindered substrates, while ligand choice (e.g., XPhos) improves regioselectivity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H NMR : Key signals include a singlet for the nitrile proton (absent due to symmetry), a methoxy group at δ 3.8–3.9 ppm, and aromatic protons split into distinct patterns (e.g., a doublet for H-5 at δ 7.2–7.4 ppm) .

- IR : A sharp peak near 2230 cm⁻¹ confirms the nitrile group, while C-O stretching of the methoxy group appears at ~1250 cm⁻¹. Discrepancies in peak positions may indicate impurities or isomerization .

Q. What safety precautions are critical when handling this compound in the lab?

This compound is classified as an irritant (Xi hazard code) with a vapor pressure of 0.0±0.5 mmHg at 25°C. Key precautions include:

- Use of PPE (nitrile gloves, lab coat, goggles).

- Work in a fume hood to avoid inhalation.

- Avoid contact with strong oxidizers due to potential nitrile group reactivity.

Waste must be disposed of in sealed containers labeled for toxic solids (UN3439) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in Suzuki-Miyaura couplings?

The nitrile group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki couplings, the boronic ester group (if introduced) at the 4-position facilitates cross-coupling with aryl halides. However, competing side reactions (e.g., nitrile hydrolysis to amides) may occur under basic conditions, requiring pH control (pH 7–9) and low temperatures (0–5°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from assay conditions. For example:

- Solubility : Use DMSO as a co-solvent (≤1% v/v) to avoid precipitation in aqueous media.

- Metabolite interference : LC-MS/MS analysis can differentiate parent compounds from metabolites in cell-based assays.

- Structural analogs : Compare with 3-Chloro-4-ethoxy-5-methoxybenzonitrile to isolate the effect of substituent electronegativity .

Q. How can computational modeling predict the interaction of this compound with cytochrome P450 enzymes?

Docking studies (e.g., using AutoDock Vina) reveal binding affinities to CYP3A4 and CYP2D6. Key steps:

Optimize the compound’s geometry at the B3LYP/6-31G* level.

Simulate the enzyme’s active site with flexible residues (e.g., Phe304, Arg105).

Validate with experimental Km values from hepatic microsome assays.

Methoxy and methyl groups enhance hydrophobic interactions, while the nitrile may form hydrogen bonds with Thr309 .

Q. What advanced characterization methods (e.g., X-ray crystallography, HRMS) address structural ambiguities in derivatives?

- X-ray crystallography : Resolves regiochemistry in isomers (e.g., para vs. meta substitution) with resolution limits <0.8 Å.

- HRMS : Confirms molecular formula (C₁₀H₁₁NO₂) with mass accuracy <5 ppm.

- Dynamic NMR : Detects rotational barriers in sterically hindered derivatives (e.g., methyl group at C4) .

Methodological Tables

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Yield (%) | Key Condition | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-methyl | Suzuki Coupling | 72 | Pd(OAc)₂, SPhos, K₂CO₃ | |

| 3-Chloro-4-methyl | Nucleophilic Substitution | 58 | NaOMe, MeOH, reflux | |

| 4-Bromo-3-methoxy | Buchwald-Hartwig | 65 | Pd₂(dba)₃, Xantphos |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.